An In-depth Technical Guide to Benzyl 4-bromophenyl ketone
An In-depth Technical Guide to Benzyl 4-bromophenyl ketone
CAS Number: 2001-29-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-bromophenyl ketone, a chemical compound of interest in organic synthesis and potentially in the field of drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and summarizes its available spectral data. Furthermore, it explores the potential applications of this compound in drug development by examining the biological activities of structurally related molecules.
Introduction
Benzyl 4-bromophenyl ketone, also known as 1-(4-bromophenyl)-2-phenylethanone, is an aromatic ketone containing a bromo-functional group.[1] Its structure, featuring a reactive bromine atom and a ketone functional group, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the 4-bromophenyl moiety is of particular interest in medicinal chemistry, as this group is found in a variety of biologically active compounds. This guide aims to consolidate the available technical information on Benzyl 4-bromophenyl ketone to support its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzyl 4-bromophenyl ketone is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 2001-29-8 | |
| Molecular Formula | C₁₄H₁₁BrO | [1][2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Melting Point | 112-116 °C | |
| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [2] |
| Boiling Point | 165 °C at 3 Torr | [3] |
| Density | 1.4 g/cm³ | [3] |
Synthesis of Benzyl 4-bromophenyl ketone
The most common and effective method for the synthesis of Benzyl 4-bromophenyl ketone is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of similar aryl ketones.
Materials:
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Bromobenzene
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Phenylacetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (CH₂Cl₂)
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1N Hydrochloric acid (HCl)
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5% aqueous Sodium hydroxide (NaOH)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add bromobenzene (1.0 eq) and dry dichloromethane. Cool the flask to 0-5 °C using an ice bath.
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Catalyst Addition: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 eq), ensuring the temperature is maintained below 10 °C.
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Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield Benzyl 4-bromophenyl ketone as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Benzyl 4-bromophenyl ketone.
Spectral Data
The following tables summarize the key spectral data for Benzyl 4-bromophenyl ketone, which are crucial for its identification and characterization.[1]
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in the provided search results. | Predicted values would be required. |
Mass Spectrometry (GC-MS)
| m/z | Interpretation |
| 185 | [M-Br]⁺ |
| 183 | [M-Br]⁺ (isotope peak) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not explicitly available in the provided search results, but a strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. | C=O stretch |
Applications in Drug Development
While specific biological activities of Benzyl 4-bromophenyl ketone are not extensively documented, the presence of the 4-bromophenyl ketone scaffold in other molecules suggests potential for biological activity.
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Antimicrobial and Antifungal Potential: Chalcone derivatives, which can be synthesized from aromatic ketones, have shown antibacterial and antifungal properties. The 4-bromophenyl moiety is a common feature in compounds with demonstrated antimicrobial activity.
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Enzyme Inhibition: The ketone functional group can act as a hydrogen bond acceptor, and the overall structure could serve as a scaffold for the design of enzyme inhibitors.
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Intermediate for Bioactive Molecules: Benzyl 4-bromophenyl ketone can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity.
Further research is required to fully elucidate the biological activity profile and therapeutic potential of Benzyl 4-bromophenyl ketone and its derivatives.
Conclusion
Benzyl 4-bromophenyl ketone is a valuable chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Friedel-Crafts acylation. While its direct biological applications are yet to be fully explored, its structural features suggest that it could be a useful building block in the development of new therapeutic agents. This guide provides a solid foundation of technical information to facilitate its use in further research and development endeavors.

